molecular formula C9H5ClN2O3 B13940180 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile

7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile

Cat. No.: B13940180
M. Wt: 224.60 g/mol
InChI Key: VNPHGYSOWRTWHQ-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro group at the 7th position, a nitro group at the 5th position, and a carbonitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by nitration, chlorination, and introduction of the carbonitrile group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:

    Cyclization: Formation of the benzofuran ring system.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid.

    Chlorination: Addition of the chloro group using chlorinating agents such as thionyl chloride.

    Carbonitrile Introduction: Incorporation of the carbonitrile group through reactions with cyanide sources.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and carbonitrile groups may also contribute to its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with different functional groups.

    7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: A benzodiazepine derivative with a similar chloro substitution.

Uniqueness

7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and carbonitrile groups make it a versatile compound for various applications, distinguishing it from other benzofuran derivatives.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

7-chloro-5-nitro-2,3-dihydro-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C9H5ClN2O3/c10-7-3-8(12(13)14)6(4-11)5-1-2-15-9(5)7/h3H,1-2H2

InChI Key

VNPHGYSOWRTWHQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C21)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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